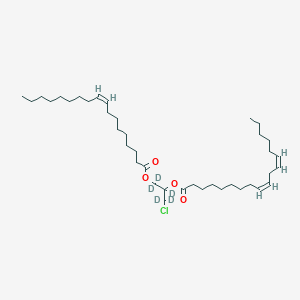
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: is a synthetic lipid compound that is often used in biochemical and lipid metabolism research. It is a deuterated analog of 1-Oleoyl-2-linoleoyl-3-chloropropanediol, where deuterium atoms replace some of the hydrogen atoms. This compound is valuable for studying lipid interactions and metabolic pathways due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 typically involves the esterification of oleic acid and linoleic acid with 3-chloropropanediol-d5. The reaction is carried out under controlled conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone. Common reagents used in this synthesis include catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the synthesis and isolation of the compound .
Análisis De Reacciones Químicas
Types of Reactions: rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The fatty acid chains can undergo oxidation and reduction reactions, altering the degree of unsaturation and affecting the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, which can replace the chlorine atom under appropriate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Aplicaciones Científicas De Investigación
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 involves its interaction with enzymes and receptors involved in lipid metabolism. The compound targets specific molecular pathways, allowing researchers to study the regulation and modulation of these processes at the molecular level . The deuterated analog provides insights into the dynamics of lipid interactions and metabolic pathways due to its stable isotope labeling .
Comparación Con Compuestos Similares
rac 1-Oleoyl-3-chloropropanediol: Similar structure but lacks the linoleoyl group, making it less complex in terms of lipid interactions.
rac 1-Linoleoyl-3-oleoyl-2-chloropropanediol-d5: Similar compound with different positioning of the fatty acid chains, affecting its biochemical properties.
Uniqueness: rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 is unique due to its specific combination of oleic and linoleic acid chains, along with the deuterated glycerol backbone. This combination provides distinct properties that are valuable for studying lipid metabolism and interactions .
Propiedades
Fórmula molecular |
C39H69ClO4 |
|---|---|
Peso molecular |
642.4 g/mol |
Nombre IUPAC |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/i35D2,36D2,37D |
Clave InChI |
LIBNDJOBAGMROQ-MTNZVQKWSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


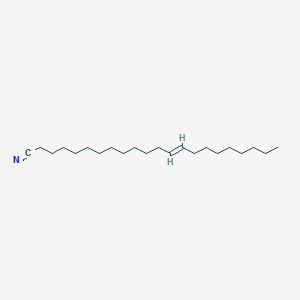
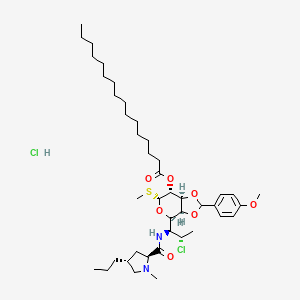
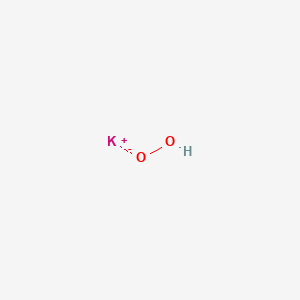
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
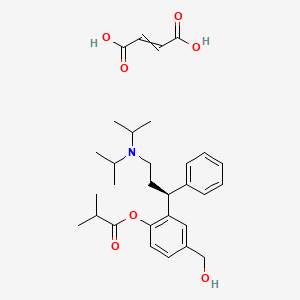
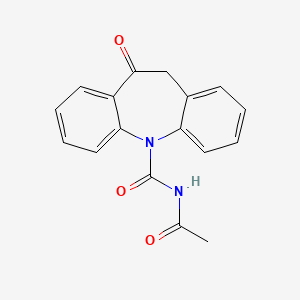
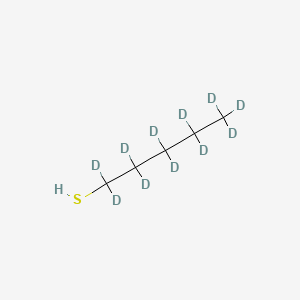
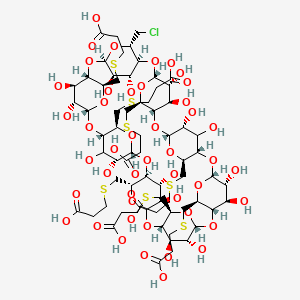





![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
